molecular formula C7H13N B7810147 4-methylcyclohex-3-en-1-amine

4-methylcyclohex-3-en-1-amine

Cat. No.: B7810147
M. Wt: 111.18 g/mol
InChI Key: GJIKAJOLWXMKEG-UHFFFAOYSA-N
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Description

4-methylcyclohex-3-en-1-amine is an organic compound with the molecular formula C7H13N It is a derivative of cyclohexene, featuring an amino group and a methyl group attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-methylcyclohex-3-en-1-amine can be synthesized through several methods. One common approach involves the reduction of 4-methylcyclohex-3-en-1-one using an appropriate reducing agent, followed by the introduction of an amino group. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods: Industrial production of 1-amino-4-methylcyclohex-3-ene often involves large-scale reduction processes using hydrogen gas and metal catalysts. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-methylcyclohex-3-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of saturated amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: 4-methylcyclohex-3-en-1-one, 4-methylcyclohex-3-en-1-al

    Reduction: 1-amino-4-methylcyclohexane

    Substitution: Various N-substituted derivatives

Scientific Research Applications

4-methylcyclohex-3-en-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-amino-4-methylcyclohex-3-ene involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The compound’s effects are mediated through its ability to participate in chemical reactions and modify the structure and function of biomolecules.

Comparison with Similar Compounds

  • 4-Methylcyclohex-3-en-1-one
  • 4-Methylcyclohex-3-en-1-al
  • 1-Amino-4-methylcyclohexane

Comparison: 4-methylcyclohex-3-en-1-amine is unique due to the presence of both an amino group and a methyl group on the cyclohexene ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the amino group allows for nucleophilic substitution reactions, which are not possible with 4-methylcyclohex-3-en-1-one or 4-methylcyclohex-3-en-1-al. Additionally, the unsaturated nature of the cyclohexene ring differentiates it from 1-amino-4-methylcyclohexane, which is fully saturated.

Properties

IUPAC Name

4-methylcyclohex-3-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-6-2-4-7(8)5-3-6/h2,7H,3-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIKAJOLWXMKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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